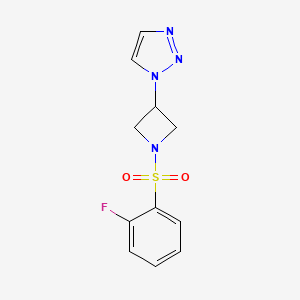

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Descripción

This compound features a 1,2,3-triazole core linked to an azetidine ring (4-membered nitrogen heterocycle) via a sulfonyl group substituted with a 2-fluorophenyl moiety. Its structure combines three pharmacologically significant elements:

- 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capacity .

- Azetidine: Enhances conformational rigidity and bioavailability compared to larger rings like piperidine .

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Propiedades

IUPAC Name |

1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEGKRMMFSZJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Formation of the Triazole Ring: The triazole ring is typically formed through a 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between an azide and an alkyne.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction control parameters.

Análisis De Reacciones Químicas

1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the triazole ring or the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Aplicaciones Científicas De Investigación

Biological Significance

1,2,3-triazole derivatives have garnered significant attention for their pharmacological properties, including:

- Antimicrobial Activity : Various studies have highlighted the antibacterial and antifungal properties of triazole derivatives. For instance, compounds similar to 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have shown effectiveness against resistant strains of bacteria and fungi .

- Anticancer Potential : Research indicates that triazole-containing compounds exhibit cytotoxicity against multiple cancer cell lines. For example, studies have reported IC50 values ranging from 1.02 to 74.28 μM for related triazole compounds in inhibiting cell growth across various cancer types .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Synthetic Applications

The synthesis of 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be achieved through various methodologies involving click chemistry techniques, which facilitate the formation of the triazole ring under mild conditions. This synthetic versatility allows for the incorporation of different functional groups that can enhance biological activity or modify pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of triazole derivatives:

- Anticancer Activity : In a study by Gholampour et al., new 1,4-naphthoquinone-1,2,3-triazole hybrids were synthesized and tested for anticancer activity against human cancer cell lines (MCF-7, HT-29). The results showed significant cytotoxic effects at low concentrations .

- Antimicrobial Efficacy : A review article summarized the antimicrobial properties of various triazole derivatives, emphasizing their potential as lead compounds in drug development against resistant pathogens .

- Inflammation Models : Research comparing the anti-inflammatory effects of synthesized triazole derivatives with ibuprofen indicated promising results for new therapeutic agents in treating inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Description | Biological Activity |

|---|---|---|

| 2-(1-(naphthalene-1-sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | Contains a naphthalene sulfonyl group | Antimicrobial |

| 2-(1-(5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | Features a chlorothiophene sulfonyl group | Anticancer |

| 1-[3-Hydroxy-2-(2-hydroxy-2-propanyl)-2,3-dihydro-benzofuran-5-y]ethanone | A benzofuran derivative | Similar biological properties |

Mecanismo De Acción

The mechanism of action of 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparación Con Compuestos Similares

Analogues with Azetidine-Sulfonyl-Triazole Backbone

Key Trends :

- Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability, while bulky groups (e.g., phenoxymethyl) may hinder target binding.

- Polarity : Carboxylic acid derivatives exhibit higher aqueous solubility (~2–5 mg/mL) compared to neutral aryl-sulfonyl analogues (<1 mg/mL) .

Fluorinated Triazole Derivatives

Key Trends :

Insights :

- The azetidine-sulfonyl group in the target compound balances lipophilicity (logP ~2.1) and metabolic stability, making it suitable for CNS-targeted therapies.

- Fluorinated triazoles with trifluoromethyl groups (e.g., 3v) show superior antifungal activity but poorer solubility .

Actividad Biológica

The compound 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has gained significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

This compound features a unique combination of an azetidine ring and a triazole moiety, along with a sulfonyl group derived from 2-fluorophenyl. The presence of these structural elements enhances its reactivity and potential interactions with biological targets, making it an interesting subject for medicinal chemistry research.

The mechanism of action for 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. It may modulate the activity of various enzymes or receptors through binding to active or allosteric sites. Preliminary studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target biomolecules, influencing their biological activity .

Antimicrobial Activity

Research has demonstrated that compounds within the triazole class exhibit significant antimicrobial properties. In particular, studies have shown that various 1,2,3-triazoles possess antibacterial and antifungal activities against a range of pathogens. For instance, some derivatives have been tested against seven bacterial strains and three fungal species with promising results .

Antioxidant Activity

The antioxidant capacity of 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has been evaluated using various bioanalytical methods. These studies indicate that triazoles can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

Enzyme Inhibition

Investigations into the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have shown that some triazoles can act as enzyme inhibitors. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is a therapeutic target .

Case Studies

Case Study 1: Synthesis and Activity Evaluation

A recent study synthesized several derivatives of 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole to evaluate their biological activities. The synthesized compounds were assessed for their antimicrobial properties against various pathogens. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another study focused on the structure-activity relationship (SAR) of triazole derivatives. By modifying different substituents on the azetidine and triazole rings, researchers identified key structural features that contributed to increased potency against specific bacterial strains. This information is critical for guiding future drug design efforts aimed at optimizing therapeutic efficacy .

Comparative Analysis Table

Q & A

Q. What are the optimal synthetic routes for 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole?

The compound can be synthesized via multi-step procedures, starting with sulfonylation of azetidine using 2-fluorophenylsulfonyl chloride, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC/"Click" chemistry) to introduce the triazole ring. Key parameters include:

- Temperature control : 25–60°C for sulfonylation and 50–80°C for CuAAC .

- Catalysts : CuSO₄·5H₂O and sodium ascorbate for regioselective triazole formation .

- Solvent optimization : Dichloromethane (DCM) or THF/water mixtures (1:1) for improved yield .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Assigns protons and carbons in the azetidine, triazole, and sulfonyl groups. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, producing distinct shifts at δ 3.5–4.5 ppm .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 339.3) .

- X-ray crystallography : Resolves steric interactions, such as dihedral angles between the triazole and fluorophenyl groups .

Q. What biological targets are associated with this compound’s triazole moiety?

The triazole ring interacts with enzymes (e.g., cytochrome P450) and receptors (e.g., kinase ATP-binding sites) via hydrogen bonding and π-π stacking. Comparative studies show that fluorophenyl substitution enhances binding specificity over non-fluorinated analogs .

Advanced Research Questions

Q. How do steric effects from the 2-fluorophenyl group influence reaction yields and bioactivity?

X-ray data reveals that the 2-fluorophenyl group introduces steric hindrance, reducing rotational freedom in the sulfonyl-azetidine linkage. This rigidity can lower yields in CuAAC (e.g., 60–76% vs. 80–90% for unsubstituted analogs) but improves target selectivity by stabilizing bioactive conformations . Computational modeling (DFT) predicts energy barriers for rotation, guiding solvent selection (e.g., DCM minimizes steric clash) .

Q. How to resolve discrepancies in NMR data due to dynamic rotational isomerism?

Variable-temperature (VT) NMR (e.g., 298–343 K) can detect coalescence of split peaks caused by slow rotation around the sulfonamide bond. For example, broadening of azetidine protons at 343 K confirms restricted rotation .

Q. What mechanistic insights support the use of Click chemistry for triazole formation?

Kinetic studies show that Cu(I) catalysts accelerate the 1,3-dipolar cycloaddition between azides and terminal alkynes by lowering activation energy (ΔG‡ ≈ 60 kJ/mol). Fluorophenyl groups do not inhibit catalysis but may require longer reaction times (16–24 hrs) for complete conversion .

Q. How to design experiments to elucidate the sulfonyl group’s role in target binding?

- Competitive binding assays : Compare inhibition constants (Kᵢ) of the sulfonamide derivative vs. des-sulfonyl analogs.

- Site-directed mutagenesis : Modify sulfonyl-binding residues (e.g., Lys or Arg) in target enzymes to assess affinity changes .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions of sulfonyl-protein interactions .

Q. What computational methods predict the impact of fluorine substitution on bioactivity?

- Molecular docking : Fluorine’s electronegativity enhances halogen bonding with backbone carbonyls (e.g., in kinase targets) .

- QSAR models : Correlate logP values (increased lipophilicity from fluorine) with membrane permeability (e.g., Caco-2 assays) .

Q. How to address conflicting bioactivity data in different assay models?

Discrepancies may arise from assay conditions (e.g., pH, redox environment). Mitigation strategies include:

- Cross-validation : Test the compound in orthogonal assays (e.g., enzymatic vs. cell-based).

- Metabolic stability profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .

Q. What structural modifications improve metabolic stability without reducing potency?

- Azetidine ring substitution : Introducing methyl groups at C3 reduces CYP3A4-mediated oxidation .

- Triazole N-methylation : Blocks glucuronidation, increasing plasma half-life (t₁/₂ from 2.1 to 5.8 hrs in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.